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Compound of Interest

Compound Name: 4-Bromo-3'-methylbenzophenone

CAS No.: 27428-61-1

Cat. No.: B1273617

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3'-methylbenzophenone, a substituted aromatic ketone of interest in organic

synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is

crucial for its unambiguous identification, purity assessment, and the elucidation of its chemical

behavior. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, offering insights into the structural features of the molecule.

Introduction
4-Bromo-3'-methylbenzophenone, with the chemical formula C₁₄H₁₁BrO, is a diaryl ketone

featuring a bromine atom on one phenyl ring and a methyl group on the other. These

substituents significantly influence the electronic environment and, consequently, the

spectroscopic signatures of the molecule. The bromine atom, being electron-withdrawing and

possessing isotopes (⁷⁹Br and ⁸¹Br), imparts characteristic patterns in mass spectrometry and

influences chemical shifts in NMR. The methyl group, being weakly electron-donating, also

subtly affects the spectral data. This guide will provide a detailed analysis of these effects.

Molecular Structure and Spectroscopic Correlation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1273617?utm_src=pdf-interest
https://www.benchchem.com/product/b1273617?utm_src=pdf-body
https://www.benchchem.com/product/b1273617?utm_src=pdf-body
https://www.benchchem.com/product/b1273617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structural features of 4-Bromo-3'-methylbenzophenone are the foundation for

interpreting its spectroscopic data. The molecule consists of a central carbonyl group

connecting a 4-bromophenyl ring and a 3-methylphenyl ring.
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Caption: Molecular structure of 4-Bromo-3'-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the lack of readily available experimental spectra for 4-Bromo-3'-
methylbenzophenone, the following data is predicted based on the analysis of structurally

similar compounds, including 4-bromobenzophenone and 4-methylbenzophenone.[1][2]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing

bromine atom and the electron-donating methyl group.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3'-methylbenzophenone (in CDCl₃, 400 MHz)
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Interpretation:

The protons on the 4-bromophenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as

doublets due to coupling with their adjacent protons. The protons closer to the bromine atom

(H-3', H-5') will be more shielded.

The protons on the 3-methylphenyl ring will exhibit a more complex splitting pattern due to

their meta and ortho relationships.

The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the

molecule.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3'-methylbenzophenone (in CDCl₃, 100 MHz)
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Interpretation:

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift.

The aromatic carbons will appear in the range of 127-139 ppm. The carbon attached to the

bromine atom (C-4') will be influenced by the heavy atom effect.[3]

The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Bromo-3'-methylbenzophenone is expected to show characteristic absorption

bands for the carbonyl group and the aromatic rings.

Table 3: Predicted IR Absorption Bands for 4-Bromo-3'-methylbenzophenone
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Interpretation:

A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O)

stretching vibration in a diaryl ketone.[4]

Absorptions in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the

aromatic rings.

The presence of the C-Br bond is indicated by a strong absorption around 1070 cm⁻¹.

The bands in the fingerprint region (below 1500 cm⁻¹) will be complex due to various

bending vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Bromo-3'-methylbenzophenone, the presence of bromine with its two

isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in a characteristic isotopic pattern

for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3'-methylbenzophenone
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Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 274 and 276 with nearly equal intensity,

which is a clear indicator of the presence of one bromine atom.

A common fragmentation pathway for benzophenones is the cleavage of the C-C(=O) bond.

This would lead to the formation of the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185

and the 3-methylbenzoyl cation ([C₈H₇O]⁺) at m/z 119.

Further fragmentation of the 3-methylbenzoyl cation can lead to the formation of the

tropylium ion ([C₇H₇]⁺) at m/z 91.
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Caption: Predicted key fragmentation pathways for 4-Bromo-3'-methylbenzophenone.

Experimental Protocols
While experimental data for the title compound is not readily available in public databases, the

following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-3'-
methylbenzophenone in about 0.6 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. Standard pulse sequences are used for both one-dimensional and, if

necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in signal

assignment.

IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid

sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the

sample is ground with dry potassium bromide and pressed into a thin pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for generating fragment ions and

providing structural information. Electrospray Ionization (ESI) is a softer ionization technique

that can be used to primarily observe the molecular ion.
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Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as

a function of their mass-to-charge ratio (m/z).

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Bromo-
3'-methylbenzophenone. The predicted NMR, IR, and MS data are based on established

principles of spectroscopy and comparison with structurally related molecules. This information

serves as a valuable resource for researchers and scientists involved in the synthesis,

identification, and application of this and similar compounds. Experimental verification of these

predicted data is highly recommended for definitive structural confirmation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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